2-(Cyclobutylmethoxy)isonicotinic acid

Overview

Description

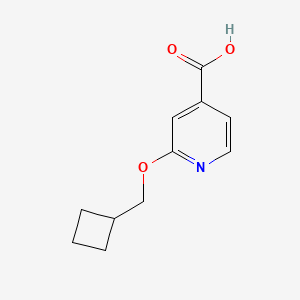

2-(Cyclobutylmethoxy)isonicotinic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

Isoniazid, or isonicotinic acid hydrazide (INH), is a nicotinic acid derivative that was first synthesized in 1912 . It is a prodrug that passively diffuses into mycobacterial cells . It is initially activated by the catalase–peroxidase KatG, encoded for by the katG gene . Once activated by KatG, INH interacts with nicotinamide adenine dinucleotide (NADH) reduced and then forms a complex with the InhA protein (a product of the inhA gene), an enzyme critical to the synthesis of mycolic acids that are a vital component of the mycobacterial cell wall .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutylmethoxy group attached to an isonicotinic acid molecule . The InChI code for this compound is 1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) .Scientific Research Applications

Radiopharmaceuticals

2-(Cyclobutylmethoxy)isonicotinic acid has been explored in the synthesis of radiopharmaceuticals. For instance, 2−[11C]cyano-isonicotinic acid hydrazide, a derivative of isonicotinic acid, was synthesized for potential use in diagnosing tuberculoma. This process involved a unique method for incorporating carbon-11 labelled cyanide to substrates sensitive to bases (Somawardhana, Sajjad, & Lambrecht, 1991).

Biochemical Studies

Isonicotinic acid derivatives, including this compound, have been studied for their biochemical interactions. For example, inhA, a gene in Mycobacterium tuberculosis, interacts with isoniazid (a derivative of isonicotinic acid), affecting its resistance to certain drugs (Banerjee et al., 1994).

Chemical Synthesis and Applications

The chemical properties of isonicotinic acid have been utilized in various syntheses. For example, the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, employed 2-cyanoisonicotinamide derived from isonicotinic acid N-oxide (Huo, Kosugi, & Yamamoto, 2008). Additionally, isonicotinic acid was used as a catalyst in the synthesis of pyranopyrazoles, demonstrating its utility in green chemistry applications (Zolfigol et al., 2013).

Iron Chelation

A pro-chelator developed using isonicotinic acid derivatives demonstrates the potential of these compounds in inhibiting iron-promoted hydroxyl radical formation. This application is significant in the context of therapeutic strategies against oxidative stress-related diseases (Charkoudian, Pham, & Franz, 2006).

Material Science

This compound and its derivatives have been studied in material science, particularly in the context of metal-organic frameworks (MOFs). These MOFs have shown potential in applications like catalysis, gas storage, and drug delivery. For instance, studies have shown how isonicotinic acid-based MOFs can exhibit antiferromagnetic behavior or soft-magnetic properties (Zhou, Zhao, Zhang, & Zhang, 2020).

Mechanism of Action

Target of Action

It is a derivative of isoniazid , which is known to target the mycolic acid synthesis pathway in Mycobacterium tuberculosis . Mycolic acids are unique components of the cell wall of mycobacteria and are crucial for their survival .

Mode of Action

Isoniazid is a prodrug that is activated by the bacterial catalase peroxidase KatG . The activated form of isoniazid inhibits the biosynthesis of mycolic acid, leading to the disruption of the bacterial cell wall .

Biochemical Pathways

The biochemical pathways affected by 2-(Cyclobutylmethoxy)isonicotinic acid are likely related to the synthesis of mycolic acids, given its structural similarity to isoniazid . By inhibiting the synthesis of mycolic acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Isoniazid, a structurally similar compound, is well-absorbed orally and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The ADME properties of this compound may be similar, but further studies are needed to confirm this.

Result of Action

Based on its structural similarity to isoniazid, it can be inferred that the compound may lead to the disruption of the bacterial cell wall and subsequent cell death .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of the compound

Future Directions

In the search for anti-inflammatory compounds, novel scaffolds containing the isonicotinoyl motif have been synthesized . These compounds have shown remarkably high in vitro anti-inflammatory activity . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various conditions is still a wide-open field of research .

Biochemical Analysis

Biochemical Properties

2-(Cyclobutylmethoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as those in the citrate cycle and amino acid biosynthesis . These interactions are crucial for the compound’s role in modulating biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions . Additionally, it can modulate gene expression, thereby affecting the overall cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses . The precise binding interactions and the resulting biochemical effects are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds and the associated effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s involvement in these pathways is essential for its biochemical functions and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s distribution and effects in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name |

2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRNHXQTVFHWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

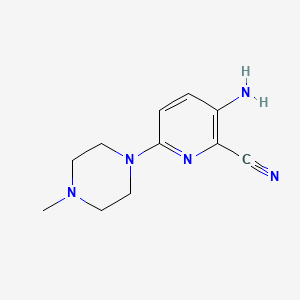

Retrosynthesis Analysis

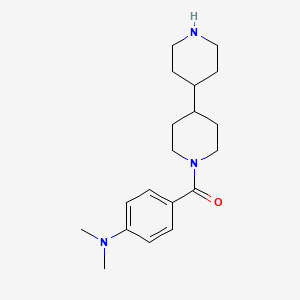

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)